REACTION_CXSMILES
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[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[C:12]([O:15]CC)(=[O:14])C>>[CH2:1]([NH:5][C:12](=[O:14])[O:15][C:8]1[CH:7]=[CH:6][CH:11]=[CH:10][CH:9]=1)[CH2:2][CH2:3][CH3:4]
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Name
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|
Quantity
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4.9 mL
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Type
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reactant
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Smiles
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C(CCC)N
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C(CCC)NC(OC1=CC=CC=C1)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 41.97 mmol | |
AMOUNT: MASS | 8.11 g | |
YIELD: PERCENTYIELD | 71.97% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |